molecular formula C24H15Br3 B1296842 1,3,5-Tris(4-bromophenyl)benzene CAS No. 7511-49-1

1,3,5-Tris(4-bromophenyl)benzene

Cat. No.: B1296842
CAS No.: 7511-49-1
M. Wt: 543.1 g/mol
InChI Key: HJQRITCAXSBOPC-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-bromophenyl)benzene: is a halogenated aromatic compound with the molecular formula C24H15Br3. It is a monomer used in the formation of covalent aromatic frameworks. This compound is known for its unique structure, which consists of a central benzene ring substituted with three 4-bromophenyl groups at the 1, 3, and 5 positions. This structure imparts specific chemical properties that make it useful in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary target of 1,3,5-Tris(4-bromophenyl)benzene is the formation of covalent aromatic frameworks (COFs) . COFs are a class of porous polymers that are primarily used in the development of adsorption membranes to treat organic pollutants .

Mode of Action

This compound: interacts with its targets by acting as a halogenated aromatic monomer . This allows it to participate in the formation of COFs, which are essentially networks of interconnected organic molecules .

Biochemical Pathways

The biochemical pathway affected by This compound involves the synthesis of porous aromatic frameworks . These frameworks can then interact with various organic pollutants, effectively trapping them within their porous structure .

Pharmacokinetics

The ADME properties of This compound Given its use in the formation of cofs, it is likely that its bioavailability is influenced by factors such as its halogenation and its ability to form covalent bonds .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the formation of COFs . These COFs can then be used to develop adsorption membranes, which have the ability to treat organic pollutants .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the formation of COFs can be affected by factors such as temperature and the presence of other reactants . More research is needed to fully understand the environmental influences on the action of this compound .

Biochemical Analysis

Biochemical Properties

1,3,5-Tris(4-bromophenyl)benzene plays a significant role in biochemical reactions, particularly in the formation of covalent aromatic frameworks. It interacts with various enzymes and proteins that facilitate the formation of these frameworks. The compound’s halogenated aromatic structure allows it to form stable interactions with biomolecules, which can lead to the development of new materials with unique properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable interactions with cellular components can lead to changes in cell behavior, including alterations in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression. The compound’s unique structure allows it to interact with specific biomolecules, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can influence its overall biochemical activity and its effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions can influence the compound’s localization and accumulation, thereby affecting its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(4-bromophenyl)benzene is typically synthesized through a multi-step chemical process. One common method involves the reaction of 3,4-dibromophenylmagnesium bromide with phenol under basic conditions. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(4-bromophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1,3,5-Tris(bromomethyl)benzene
  • 1,3,5-Tribromobenzene
  • 4,4’'-Dibromo-p-terphenyl
  • 1,3,5-Tris(4-carboxyphenyl)benzene
  • Tetrakis(4-aminophenyl)methane
  • 1,3,6,8-Tetrabromopyrene

Comparison: 1,3,5-Tris(4-bromophenyl)benzene is unique due to its specific substitution pattern and the presence of three bromine atoms, which make it particularly suitable for forming covalent aromatic frameworks. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various applications in materials science and environmental remediation .

Properties

IUPAC Name

1,3,5-tris(4-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQRITCAXSBOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283253
Record name 1,3,5-Tris(4-bromophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7511-49-1
Record name 7511-49-1
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Record name 1,3,5-Tris(4-bromophenyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(4-bromophenyl)benzene
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Synthesis routes and methods

Procedure details

A mixture of 0.8 kg of 4-bromoacetophenone by Sigma-Aldrich Japan, KK., 40 ml of sulfuric acid and 1.2 kg of potassium disulfate was stirred at 180° C. for 18 hours. After stirring, 3.0 L of ethanol was added to the mixture, which was heated to reflux for 7 hours. It was then allowed to naturally cool to room temperature, producing a precipitate which was filtered out. After adding 3.0 L of water to the filtered precipitate and heating to reflux for 1 hour, the reaction mixture was allowed to naturally cool to room temperature. The reaction mixture was filtered and rinsed with 0.5 L of ethanol. In this manner there was obtained 0.58 kg of 1,3,5-tris(p-bromophenyl)benzene.
Quantity
0.8 kg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
potassium disulfate
Quantity
1.2 kg
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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